N-(1H-indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

INMT inhibition Methyltransferase BindingDB

Research challenge: Accessing well-characterized bis-indole tool compounds for methyltransferase SAR programs is often delayed by long lead times. This compound is the exact solution-a commercially available InterBioScreen screening molecule (STOCK1N-77773) with documented INMT inhibition. - Validated Ki of 12,000 nM against human INMT, enabling direct potency comparisons across indole acetamide series. - Distinct 5-methyl substitution increases lipophilicity (~ΔLogP +0.5 vs. des-methyl analog) for cell permeability studies. - Immediate sourcing eliminates synthesis delays; typical delivery within 2-3 weeks from global screening libraries.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
Cat. No. B12186678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-3-4-17-14(11-16)6-8-20-17/h2-11,20H,12H2,1H3,(H,21,23)
InChIKeyGXASCKYCFAIOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Indole Acetamide Scaffold Overview


N-(1H-indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide (CAS 1374513-32-2) is a synthetic bis-indole acetamide with a molecular weight of 303.4 g/mol . It is commercially available as a screening compound (e.g., InterBioScreen ID STOCK1N-77773) and belongs to a class of indole derivatives recognized for their diverse biological activities, including roles as GnRH receptor antagonists and methyltransferase inhibitors [1]. Its structure, featuring a 5-methyl substitution on one indole ring connected via an acetamide linker to an unsubstituted indole, distinguishes it from simpler mono-indole or des-methyl analogs and positions it as a candidate for studying structure-activity relationships (SAR) in drug discovery programs.

Bis-indole acetamide scaffold with 5-methyl substitution for SAR-driven methyltransferase or GPCR probe studies
Screening-compound workflow fit via InterBioScreen catalog; defined INMT inhibition profile supports target-engagement assay context
Indole-5-acetamide pharmacophore class alignment reported for GnRH antagonist scaffold diversification
Class-level

Why Generic Substitution Fails


The 5-methyl substituent on the indole ring of N-(1H-indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is not inert; it directly modulates target affinity and physicochemical properties relative to its des-methyl analog [1]. In human indolethylamine N-methyltransferase (INMT) inhibition, the target compound exhibits a Ki of 12,000 nM, whereas the closest des-methyl analog lacks reported INMT activity, and other indole acetamides in the same screening library show divergent potencies spanning over an order of magnitude [2]. Furthermore, the 5-methyl group increases calculated lipophilicity (estimated ΔLogP ≈ +0.5), which can influence membrane permeability, protein binding, and assay compatibility in ways that a non-methylated analog cannot replicate [3]. Simple interchange with a generic indole acetamide therefore risks both altered target engagement and confounding pharmacokinetic behavior.

5-Methyl loss Des-methyl analog lacks reported INMT activity; target affinity may shift away and lipophilicity profile can alter assay behavior
Potency window Indole acetamide potency spans over an order of magnitude across screening library analogs; generic substitution risks confounded target engagement
Lipophilicity drift Estimated ΔLogD ≈ +0.5 vs. des-methyl analog may shift membrane partitioning and non-specific binding; assay compatibility requires review

Quantitative Differentiation Evidence


INMT Inhibition vs. Indole Acetamide Analogs

The target compound inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM [1]. This potency is 6-fold weaker than a potent indole acetamide INMT inhibitor (Ki = 2,000 nM, BDBM50367125) [2], but 8.3-fold stronger than a weak indole acetamide inhibitor (IC50 = 100,000 nM, BDBM50598878) [3]. These data position the 5-methyl bis-indole acetamide as a mid-potency tool compound for studying INMT pharmacology with a defined activity window.

INMT Inhibition vs. Analogs
Cross-study comparable
Target Ki = 12,000 nM vs. Comparator 1 Ki = 2,000 nM & Comparator 2 IC50 = 100,000 nM
Supports mid-range INMT assay potency context; bridges activity gap in indole acetamide series
Human INMT enzyme inhibition assay; BindingDB curated data
INMT inhibition Methyltransferase BindingDB

Lipophilicity vs. Des-Methyl Analog

The 5-methyl substitution increases the computed lipophilicity of the target compound relative to its des-methyl analog. The des-methyl analog (2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide) has a calculated LogD (pH 7.4) of 3.31 [1]. The addition of a methyl group is classically estimated to increase LogP/LogD by approximately 0.5 units [2], yielding an estimated LogD of ~3.8 for the target compound. This represents a measurable increase in hydrophobicity that can affect membrane permeability, solubility, and non-specific protein binding in biological assays.

Lipophilicity vs. Des-Methyl
Class-level inference
Estimated LogD ~3.8 vs. des-methyl analog LogD = 3.31; ΔLogD ≈ +0.5
Context-dependent lipophilicity estimate; may influence membrane penetration and solubility in cell-based assays
Computed property; methyl contribution based on class-level π estimate
Lipophilicity LogD Physicochemical properties

GnRH Antagonist Scaffold Potential

Indole-5-carboxamides and indole-5-acetamides have been established as potent nonpeptide GnRH receptor antagonists, with specific substitution patterns on the indole ring critically modulating binding affinity [1]. The target compound is a bis-indole acetamide bearing a 5-methyl group, a motif not explored in the foundational GnRH antagonist literature but consistent with the core pharmacophore. This scaffold differentiation offers a distinct SAR probe for expanding the chemical space of GnRH antagonist development.

GnRH Antagonist Scaffold
Class-level inference
Bis-indole 5-methyl acetamide aligns with published indole-5-acetamide GnRH antagonist pharmacophore
Supports GPCR SAR probe selection; distinct substitution pattern not directly tested in foundational antagonist literature
Literature pharmacophore analysis; data to verify for this compound
GnRH receptor Indole-5-acetamide Antagonist scaffold

Commercial Availability and Purity

The target compound is cataloged as InterBioScreen ID STOCK1N-77773 with a molecular formula of C19H17N3O and molecular weight of 303.35778 [1]. InterBioScreen supplies over 485,000 screening compounds with a focus on functionalized heterocyclic drug-like molecules [2]. In contrast, the des-methyl analog (2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide) is available under a different catalog number (STOCK1N-73944) with distinct physicochemical properties [3], ensuring traceable procurement of the correct 5-methyl analog.

Commercial Identity
Supporting evidence
InterBioScreen STOCK1N-77773; MW 303.36 vs. des-methyl analog STOCK1N-73944 MW 289.33 (+14.03 Da)
Ensures traceable procurement; catalog identity confirms correct 5-methyl structural variant
Vendor catalog data from ChemBase and InterBioScreen
Screening compound InterBioScreen Commercial availability

Recommended Research Applications


INMT Inhibitor for SAR Studies

With a Ki of 12,000 nM against human INMT, this compound serves as a mid-range potency reference point for optimizing indole acetamide inhibitors. Researchers studying the impact of indole 5-substitution on methyltransferase inhibition can use this tool compound to bridge the activity gap between potent (Ki ~2,000 nM) and weak (IC50 ~100,000 nM) indole acetamides [1]. This SAR exploration is directly relevant to understanding INMT's role in neurotransmitter metabolism and its emerging links to diseases including cancer and neuropsychiatric disorders [2].

GnRH Antagonist Scaffold Diversification

Building on the validated indole-5-acetamide GnRH antagonist pharmacophore [1], this bis-indole acetamide with its 5-methyl substitution offers a novel scaffold for diversifying the chemical space of nonpeptide GnRH antagonists. Medicinal chemistry groups focused on reproductive endocrinology or hormone-dependent cancers can use this compound as a starting point for further functionalization at the indole-N position or the acetamide linker, areas known to critically influence GnRH receptor binding affinity [1].

Lipophilicity-Dependent Cell Penetration Assays

The estimated LogD of ~3.8 for this compound, compared to 3.3 for its des-methyl analog [1], makes it a useful probe for studying how incremental methyl-driven lipophilicity changes affect cell permeability and intracellular target engagement. Researchers designing cell-based assays for CNS or intracellular targets can use the methyl/des-methyl pair to dissect the contribution of passive membrane diffusion versus transporter-mediated uptake in their cellular models [2].

Chemical Biology Profiling in Drug Discovery

As a commercially available InterBioScreen compound (STOCK1N-77773) [1], this molecule is well-suited for inclusion in focused screening libraries targeting methyltransferases, GPCRs, or other indole-binding proteins. Its distinct 5-methyl bis-indole architecture, combined with documented INMT inhibition activity and a favorable molecular weight (303.4 Da) for lead-likeness, makes it a rational selection for hit identification and early hit-to-lead chemistry efforts [2].

Application
Selection Property
Validation Focus
INMT SAR studies
Mid-range INMT assay potency context
Bridged potency window across indole acetamide series
GnRH antagonist scaffold diversification
Indole-5-acetamide pharmacophore alignment
GPCR chemical biology SAR probe expansion
Lipophilicity-dependent cell penetration
Methyl-driven LogD increment
Membrane partitioning and passive diffusion review
Focused screening library inclusion
Distinct bis-indole architecture; favorable MW for lead-likeness
Hit identification for methyltransferase- or indole-binding targets
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